molecular formula C19H19N7O2 B12195711 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12195711
M. Wt: 377.4 g/mol
InChI Key: IEIFRTNBQJHHIV-UHFFFAOYSA-N
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Description

7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple nitrogen atoms within its fused ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core followed by the introduction of the morpholin-4-yl ethyl and pyridin-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.

    Indole Derivatives: Possess a wide range of biological activities, such as antiviral and anti-inflammatory effects.

Uniqueness

7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique fused ring system and the presence of multiple nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H19N7O2

Molecular Weight

377.4 g/mol

IUPAC Name

11-(2-morpholin-4-ylethyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H19N7O2/c27-18-15-13-21-19-22-17(14-2-1-4-20-12-14)23-26(19)16(15)3-5-25(18)7-6-24-8-10-28-11-9-24/h1-5,12-13H,6-11H2

InChI Key

IEIFRTNBQJHHIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5

Origin of Product

United States

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